N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide is an organic compound with the molecular formula C8H7ClO2S It is characterized by the presence of a chloro-substituted phenol group, an ethene linkage, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide typically involves the reaction of 5-chloro-2-hydroxybenzene with ethene-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The presence of the chloro and sulfonamide groups enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N-(5-chloro-2-hydroxyphenyl)benzamide
- N-(5-chloro-2-hydroxyphenyl)propionamide
Uniqueness
N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide is unique due to the presence of the ethene linkage and sulfonamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO3S |
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Molecular Weight |
233.67 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8ClNO3S/c1-2-14(12,13)10-7-5-6(9)3-4-8(7)11/h2-5,10-11H,1H2 |
InChI Key |
GREGJDCILZTMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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